N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(2-Methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a morpholine-derived carboxamide featuring a 2-methoxyphenyl substituent and a thiophen-2-ylmethyl group. Its structure comprises a 5-oxomorpholine core, which distinguishes it from other morpholine derivatives with varying oxidation states (e.g., 3-oxomorpholino).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-15-7-3-2-6-13(15)18-17(21)14-10-23-11-16(20)19(14)9-12-5-4-8-24-12/h2-8,14H,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWTDOWDGGQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction or through cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Methoxyphenyl Group: This step can involve nucleophilic aromatic substitution or other suitable methods to introduce the methoxyphenyl group onto the morpholine ring.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, making it a candidate for further development in cancer therapeutics. Various studies have reported its efficacy against different cancer cell lines.
Case Studies
- Case Study 1 : A study demonstrated that derivatives similar to N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide showed cytotoxic effects with IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells. This suggests that the compound can inhibit cell proliferation effectively.
- Case Study 2 : Another investigation highlighted that compounds featuring a methoxy group on the phenyl ring exhibited enhanced cytotoxicity. The presence of substituents such as the methoxy group was crucial for increasing biological activity, showcasing the importance of structure-activity relationships (SAR) in drug design .
Structure-Activity Relationship (SAR)
The structure of this compound is integral to its biological activity. Variations in substituents on the phenyl and thiophene rings can significantly influence its potency and selectivity against cancer cell lines.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances cytotoxicity |
| Thiophene Ring | Critical for protein binding |
| Morpholine Backbone | Influences solubility and bioavailability |
Future Research Directions
Ongoing research is focused on:
- Exploring analogs of this compound to improve potency and selectivity.
- Investigating combination therapies with other anticancer agents to enhance therapeutic outcomes.
- Conducting in vivo studies to assess pharmacokinetics and potential toxicity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The compound’s core structure shares similarities with several analogs, differing primarily in substituents on the aryl group and morpholine oxidation state. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound may increase susceptibility to CYP-mediated metabolism compared to chloro/trifluoromethyl analogs .
- Morpholine Oxidation State: 5-Oxo vs. 3-oxo derivatives influence electronic properties and binding interactions. For example, 3-oxomorpholino groups in rivaroxaban analogs enhance binding to serine proteases .
Metabolic Stability and CYP Interactions
Metabolic Data :
| Compound | Major Metabolites | Key Enzymes Involved | Metabolic Stability (Relative) |
|---|---|---|---|
| N-(2-Methoxyphenyl)-5-oxo-... | o-Anisidine, o-Aminophenol | CYP1A, CYP2E1 | Low (rapid metabolism) |
| BI82294 | Uncharacterized | CYP2C9, CYP3A4 (predicted) | High |
| Rivaroxaban-related compounds | Hydroxylated derivatives | CYP3A4 | Moderate |
Challenges :
Pharmacological Activity (Hypothetical)
- Anticoagulant Activity : Rivaroxaban derivatives inhibit Factor Xa via morpholine-thiophene interactions .
- Anticancer Potential: Thiophene-carboxamides with aryl groups show kinase inhibitory activity .
- Neurotoxicity Risk : NBOMe analogs with methoxyphenyl groups exhibit high receptor affinity but severe toxicity .
Biological Activity
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM (T acute lymphoblastic leukemia)
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| U-937 | 1.20 |
| CEM | 0.85 |
These values indicate that the compound exhibits potent activity, particularly against MCF-7 cells, which are commonly used as a model for breast cancer research.
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction, as evidenced by flow cytometry assays that demonstrated increased apoptotic cell populations in treated cultures. Western blot analysis revealed upregulation of p53 and activation of caspase pathways, suggesting that the compound may trigger intrinsic apoptotic pathways in cancer cells.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to N-(2-methoxyphenyl)-5-oxo compounds showed enhanced apoptosis in MCF-7 cells through p53 pathway activation .
- Selectivity for Cancer Cells : Research conducted on various cell lines demonstrated that the compound selectively inhibited cancer cells without significantly affecting normal cells at higher concentrations (≥10 µM), indicating a favorable therapeutic window .
- Molecular Docking Studies : In silico studies suggested strong interactions between the compound and key protein targets involved in cancer progression, reinforcing its potential as a targeted therapy .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and how are intermediates validated?
Answer:
Synthesis typically involves multi-step protocols, such as coupling morpholine-3-carboxamide precursors with thiophen-2-ylmethyl and 2-methoxyphenyl groups. For example, microwave-assisted synthesis (used in structurally similar triazole derivatives) can improve yield and reduce reaction times . Key intermediates (e.g., thiophen-2-ylmethyl-substituted morpholine rings) are characterized via:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., HRMS with <5 ppm error) .
- Elemental Analysis : To verify purity (>95%) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous 3D structure determination using programs like SHELXL .
- HPLC with UV/Vis Detection : To quantify impurities (<0.5% total) and assess stability under varying pH conditions .
- Thermogravimetric Analysis (TGA) : To evaluate thermal degradation profiles and crystallinity .
Advanced: How do CYP enzymes influence the metabolic fate of this compound, and what models are used to study species-specific differences?
Answer:
Hepatic microsomes from rats and rabbits are used to identify species-dependent metabolism. Key findings include:
- CYP2B1/2 and CYP1A1/2 are primary enzymes driving reductive metabolism to o-anisidine (rat microsomes) and oxidative conversion to o-aminophenol (rabbit microsomes) .
- Experimental Protocol :
- Enzyme Induction : Pre-treating rats with β-naphthoflavone (CYP1A inducer) increases o-aminophenol formation by 2.4-fold, highlighting enzyme-specific roles .
Advanced: How can researchers resolve contradictions in metabolic data across experimental models?
Answer:
Discrepancies (e.g., o-aminophenol formation in rabbits vs. negligible levels in rats) require:
- Cross-Species Microsome Comparisons : Using standardized protocols (NADPH concentration, pH, incubation time) to isolate enzymatic vs. non-enzymatic pathways .
- Isotope-Labeling Studies : To track metabolite origins (e.g., 14C-labeled parent compound).
- Kinetic Analysis : Calculate Vmax and Km values for CYP isoforms to quantify catalytic efficiency differences .
Advanced: What structural features of this compound drive its pharmacological activity, and how are SAR studies designed?
Answer:
- Morpholine Ring : Enhances solubility and hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition) .
- Thiophen-2-ylmethyl Group : Modulates electronic properties and π-π stacking with aromatic residues in binding pockets .
- SAR Protocol :
- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess steric/electronic effects.
- In Vitro Assays : Measure IC50 against targets (e.g., proteases) using fluorescence-based assays.
- Molecular Docking : Validate interactions using programs like AutoDock Vina with crystallographic target structures .
Advanced: What experimental designs are recommended for assessing DNA damage induced by reactive metabolites?
Answer:
- Comet Assay : To detect single-strand breaks in hepatic cells post-exposure.
- 32P-Postlabeling : Identify DNA adducts (e.g., from N-(2-methoxyphenyl)hydroxylamine) .
- Microsomal Activation Systems : Co-incubate compound with microsomes and NADPH to generate reactive intermediates in situ .
Basic: How is the compound’s stability evaluated under physiological conditions?
Answer:
- pH-Dependent Degradation : Incubate at pH 4.5 (lysosomal) and 7.4 (physiological) for 24–72 hours, followed by LC-MS to quantify degradation products .
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (300–400 nm) to simulate storage conditions .
Advanced: How can computational tools predict the compound’s bioavailability and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
